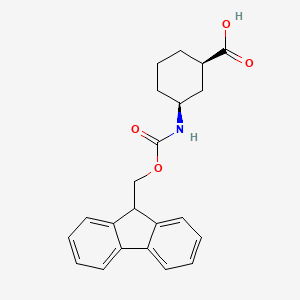
絹タンパク質加水分解物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein hydrolyzates, silk: are derived from the hydrolysis of silk proteins, primarily silk fibroin and sericin. These proteins are extracted from the cocoons of silkworms, specifically the Bombyx mori species. Silk protein hydrolyzates are known for their excellent biocompatibility, biodegradability, and unique mechanical properties, making them valuable in various applications, including cosmetics, biomedical materials, and textiles .
科学的研究の応用
Chemistry: : Silk protein hydrolyzates are used as building blocks for the synthesis of advanced materials, including hydrogels, films, and nanoparticles. These materials are utilized in various chemical applications, such as catalysis and sensing .
Biology: : In biological research, silk protein hydrolyzates serve as scaffolds for tissue engineering and regenerative medicine. They provide a biocompatible matrix for cell growth and differentiation, making them ideal for developing artificial tissues and organs .
Medicine: : Silk protein hydrolyzates are employed in drug delivery systems due to their biocompatibility and ability to encapsulate and release therapeutic agents in a controlled manner. They are also used in wound healing products, where they promote cell adhesion and tissue regeneration .
Industry: : In the cosmetic industry, silk protein hydrolyzates are added to skincare and haircare products for their moisturizing and conditioning properties. They enhance the texture and appearance of skin and hair, making them popular ingredients in high-end cosmetic formulations .
作用機序
Target of Action
Protein hydrolyzates, silk primarily targets the skin and hair . In the context of hair care, it provides the required amino acids to hair shafts, making them stronger and shinier . For skincare, it is known for its high moisture-binding capacities, providing a protective barrier .
Mode of Action
Protein hydrolyzates, silk interacts with its targets by forming a protective shield around your skin and hair . This shield aids in hydration retention and active substance stabilization, allowing them to work more effectively . It also replenishes any lost protein that causes dryness and damage .
Biochemical Pathways
The biochemical pathways affected by protein hydrolyzates, silk primarily involve hydration and protection. The compound forms a protective colloid effect on the skin, which helps plump up the skin and increases its ability to retain moisture . This results in skin that looks smoother and less roughened and appears less wrinkled .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of protein hydrolyzates, silk in water suggests that it may be readily absorbed and distributed in the body, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of protein hydrolyzates, silk’s action are primarily seen as improvements in the health and appearance of skin and hair . In hair care, it aids in smoothness and silkiness, and due to its protein content, it can replenish any lost protein in hair shafts, making them stronger and shinier . In skincare, it acts as a humectant that pulls water to the outer layers of the skin and locks it, resulting in a soft, supple, and plump surface . It also forms a barrier on the skin to protect it against harmful environmental factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of protein hydrolyzates, silk. For instance, the compound’s hydrating effects may be more pronounced in dry environments, where skin and hair are more likely to lose moisture. Additionally, its protective effects may be particularly beneficial in environments with high levels of pollutants or other harmful substances . .
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of silk protein hydrolyzates involves the hydrolysis of silk fibroin and sericin. The process typically includes the following steps:
Degumming: Raw silk fibers are treated with an alkaline solution to remove sericin, leaving behind pure silk fibroin.
Hydrolysis: Silk fibroin is subjected to enzymatic or chemical hydrolysis to break down the protein into smaller peptides and amino acids. .
Industrial Production Methods: : In industrial settings, the production of silk protein hydrolyzates involves large-scale hydrolysis using controlled conditions to ensure consistency and quality. The hydrolyzed silk proteins are then purified, concentrated, and dried to obtain a powder or liquid form suitable for various applications .
化学反応の分析
Types of Reactions: : Silk protein hydrolyzates can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can modify the amino acid residues in silk proteins, affecting their properties.
Reduction: Reducing agents can break disulfide bonds in silk proteins, altering their structure.
Substitution: Functional groups in silk proteins can be substituted with other chemical groups to enhance their properties
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Dithiothreitol, mercaptoethanol.
Substituting Agents: Various chemical reagents depending on the desired modification
Major Products Formed: : The major products formed from these reactions include modified silk peptides and amino acids with enhanced or altered properties, such as increased solubility, improved mechanical strength, or enhanced biocompatibility .
類似化合物との比較
Similar Compounds
Collagen Hydrolyzates: Derived from animal collagen, these hydrolyzates are used in similar applications but differ in their amino acid composition and mechanical properties.
Keratin Hydrolyzates: Obtained from wool or feathers, keratin hydrolyzates are known for their strength and are used in hair and nail care products.
Elastin Hydrolyzates: Sourced from connective tissues, elastin hydrolyzates provide elasticity and are used in anti-aging skincare products .
Uniqueness of Silk Protein Hydrolyzates: : Silk protein hydrolyzates are unique due to their exceptional biocompatibility, biodegradability, and mechanical properties. Unlike other protein hydrolyzates, silk proteins can form stable films and hydrogels, making them highly versatile for various applications. Their ability to promote cell adhesion and proliferation further distinguishes them from other protein hydrolyzates .
特性
CAS番号 |
96690-41-4 |
|---|---|
分子式 |
C6H6O7S2 |
同義語 |
Protein hydrolyzates, silk; Silkhydrolyzed; Proteinhydrolysate, Seide-; Silk, hydrolyzates; Silk,hydrolyzates; silk hydrolysates; cdFDGFR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




